molecular formula C15H24O2 B14703259 1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene CAS No. 21280-30-8

1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene

Cat. No.: B14703259
CAS No.: 21280-30-8
M. Wt: 236.35 g/mol
InChI Key: GEIXAIBGXQKPFP-UHFFFAOYSA-N
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Description

1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene is an organic compound that belongs to the class of cyclohexenes. These compounds are characterized by a six-membered ring with one double bond. The presence of various functional groups, such as carbomethoxy and methyl groups, can significantly influence the chemical properties and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclohexene ring through cyclization of appropriate precursors.

    Functional Group Introduction: Addition of carbomethoxy and methyl groups using reagents such as methyl iodide and methanol in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene can undergo various chemical reactions, including:

    Oxidation: Conversion of the double bond to an epoxide or other oxidized products.

    Reduction: Hydrogenation of the double bond to form a saturated cyclohexane derivative.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene may have various applications in scientific research, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene involves its interaction with molecular targets and pathways. This can include binding to specific enzymes or receptors, influencing biochemical processes, and altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Carbomethoxy-1-methyl-3-cyclohexene: Lacks the additional pentenyl group.

    1-Carbomethoxy-4-(4-methyl-3-pentenyl)-3-cyclohexene: Different substitution pattern on the cyclohexene ring.

Properties

CAS No.

21280-30-8

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

methyl 1-methyl-4-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C15H24O2/c1-12(2)6-5-7-13-8-10-15(3,11-9-13)14(16)17-4/h6,8H,5,7,9-11H2,1-4H3

InChI Key

GEIXAIBGXQKPFP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CCC(CC1)(C)C(=O)OC)C

Origin of Product

United States

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